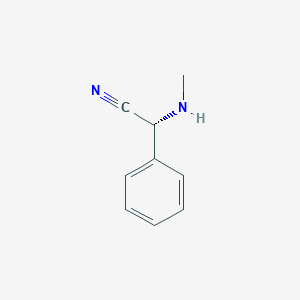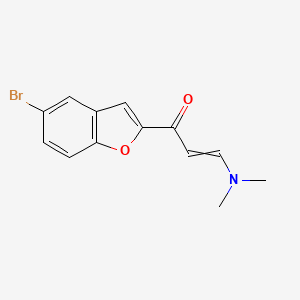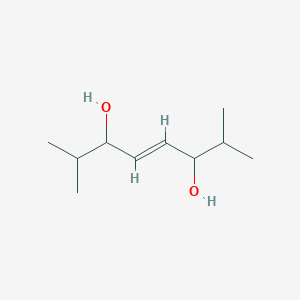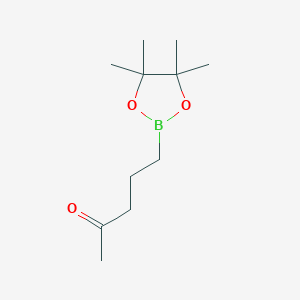
5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-2-one: is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a pentan-2-one moiety. The unique structure of this compound makes it a valuable intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-2-one typically involves the reaction of pinacolborane with an appropriate ketone under controlled conditions. One common method includes the hydroboration of alkenes or alkynes in the presence of transition metal catalysts, such as palladium or copper . The reaction is usually carried out in an inert atmosphere to prevent oxidation of the boron compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale hydroboration processes, where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions:
Borylation: This compound undergoes borylation reactions, where the boron atom is introduced into organic molecules.
Hydroboration: The compound can participate in hydroboration reactions with alkenes and alkynes, leading to the formation of organoboron intermediates.
Coupling Reactions: It can be used in coupling reactions with aryl iodides to form aryl boronates.
Common Reagents and Conditions:
Catalysts: Palladium, copper
Solvents: Tetrahydrofuran, toluene
Conditions: Inert atmosphere, controlled temperature
Major Products:
- Pinacol benzyl boronate
- Chiral allenyl boronates
Scientific Research Applications
Chemistry: This is particularly useful in the synthesis of complex molecules and in the development of new pharmaceuticals .
Biology and Medicine: The compound is used in the synthesis of biologically active molecules, including potential drug candidates. Its ability to form stable boron-carbon bonds makes it valuable in medicinal chemistry .
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and electronic components. Its unique chemical properties enable the development of materials with enhanced performance characteristics .
Mechanism of Action
The mechanism of action of 5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-2-one involves the formation of boron-carbon bonds through various catalytic processes. The boron atom in the dioxaborolane ring acts as a Lewis acid, facilitating the addition of nucleophiles to the carbonyl group of the pentan-2-one moiety. This results in the formation of stable organoboron intermediates, which can undergo further transformations to yield desired products .
Comparison with Similar Compounds
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Comparison: Compared to similar compounds, 5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-2-one exhibits unique reactivity due to the presence of the pentan-2-one moiety. This allows for a broader range of chemical transformations and applications in organic synthesis. Additionally, its stability and ease of handling make it a preferred choice in both research and industrial settings .
Properties
Molecular Formula |
C11H21BO3 |
|---|---|
Molecular Weight |
212.10 g/mol |
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-2-one |
InChI |
InChI=1S/C11H21BO3/c1-9(13)7-6-8-12-14-10(2,3)11(4,5)15-12/h6-8H2,1-5H3 |
InChI Key |
BJRUSPJQCHTIHK-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCCC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


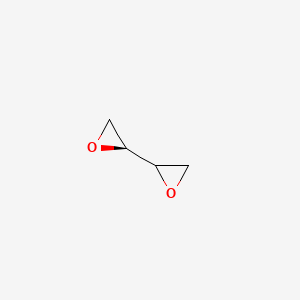
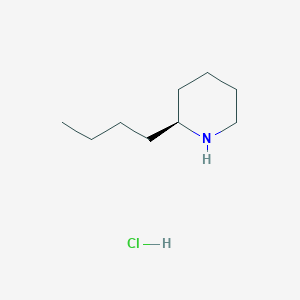
![tert-Butyl 4-oxo-2-thioxo-2,3,4,5,6,8-hexahydropyrido[3,4-d]pyrimidine-7(1H)-carboxylate](/img/structure/B11752593.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11752598.png)
![3-[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]propan-1-ol](/img/structure/B11752603.png)
![[2-(2-Methoxyethoxy)-5-methylphenyl]boranediol](/img/structure/B11752606.png)
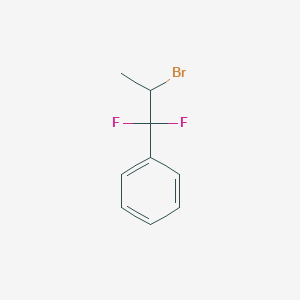
![{2,4,6-Triethyl-3-[(hydroxyimino)methyl]phenyl}methanol](/img/structure/B11752622.png)
![(3-methoxypropyl)({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11752625.png)
![(3S)-3-[(2-carboxyacetyl)oxy]-4-(trimethylazaniumyl)butanoate](/img/structure/B11752636.png)
![Methyl 2-[(1R,4R)-4-hydroxycyclopent-2-en-1-yl]acetate](/img/structure/B11752648.png)
